molecular formula C9H16O3 B13339401 3-Hydroxy-3-(oxan-4-yl)butanal

3-Hydroxy-3-(oxan-4-yl)butanal

Cat. No.: B13339401
M. Wt: 172.22 g/mol
InChI Key: OMXRCSAAGPTUPZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(oxan-4-yl)butanal is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by the presence of a hydroxyl group and an oxan-4-yl group attached to a butanal backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(oxan-4-yl)butanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of an aldehyde with a ketone, followed by cyclization to form the oxan-4-yl ring . The reaction conditions often include the use of a base catalyst, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(oxan-4-yl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-(oxan-4-yl)butanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(oxan-4-yl)butanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is exploited in various applications, including catalysis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(oxan-4-yl)butanal is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-hydroxy-3-(oxan-4-yl)butanal

InChI

InChI=1S/C9H16O3/c1-9(11,4-5-10)8-2-6-12-7-3-8/h5,8,11H,2-4,6-7H2,1H3

InChI Key

OMXRCSAAGPTUPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(C1CCOCC1)O

Origin of Product

United States

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